molecular formula C15H13N3O3 B14381453 N-(3-Nitrophenyl)-2,3-dihydro-1H-indole-1-carboxamide CAS No. 89731-88-4

N-(3-Nitrophenyl)-2,3-dihydro-1H-indole-1-carboxamide

Cat. No.: B14381453
CAS No.: 89731-88-4
M. Wt: 283.28 g/mol
InChI Key: SSRJTKHUEBXNQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Nitrophenyl)-2,3-dihydro-1H-indole-1-carboxamide is an organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a nitrophenyl group attached to the indole ring system, which is further substituted with a carboxamide group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Nitrophenyl)-2,3-dihydro-1H-indole-1-carboxamide typically involves the reaction of 3-nitroaniline with 2,3-dihydro-1H-indole-1-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Types of Reactions:

    Oxidation: The nitrophenyl group in this compound can undergo oxidation reactions to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group, where the nitro group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3-Nitrophenyl)-2,3-dihydro-1H-indole-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-Nitrophenyl)-2,3-dihydro-1H-indole-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in various interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s binding affinity and specificity. The indole ring system can also interact with biological macromolecules, contributing to the compound’s overall activity.

Comparison with Similar Compounds

  • N-(4-Nitrophenyl)-2,3-dihydro-1H-indole-1-carboxamide
  • N-(2-Nitrophenyl)-2,3-dihydro-1H-indole-1-carboxamide
  • N-(3-Nitrophenyl)-1H-indole-1-carboxamide

Uniqueness: N-(3-Nitrophenyl)-2,3-dihydro-1H-indole-1-carboxamide is unique due to the specific positioning of the nitrophenyl group at the 3-position of the indole ring. This positioning can significantly influence the compound’s chemical reactivity and biological activity compared to its isomers or other similar compounds.

Properties

CAS No.

89731-88-4

Molecular Formula

C15H13N3O3

Molecular Weight

283.28 g/mol

IUPAC Name

N-(3-nitrophenyl)-2,3-dihydroindole-1-carboxamide

InChI

InChI=1S/C15H13N3O3/c19-15(16-12-5-3-6-13(10-12)18(20)21)17-9-8-11-4-1-2-7-14(11)17/h1-7,10H,8-9H2,(H,16,19)

InChI Key

SSRJTKHUEBXNQJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.